(4-Bromo-1,2-thiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,2-thiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C4H5BrN2S and its molecular weight is 193.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The compound (4-Bromo-1,2-thiazol-5-yl)methanamine has been found to have potential applications in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin et al. (2020) elaborates on the synthesis and characterization of related compounds, highlighting their use as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Several derivatives of this compound have been studied for their antimicrobial properties. Barot, Manna, and Ghate (2017) synthesized novel derivatives that showed promising antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Barot, Manna, & Ghate, 2017).
Anticancer Studies
In the context of anticancer research, Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes related to this compound. Their study found that these complexes exhibit antimicrobial and anticancer activities, providing a new avenue for cancer treatment research (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Photovoltaic Applications
The compound also has potential applications in the field of photovoltaics. Lee et al. (2010) investigated polymers containing related thiazole derivatives, assessing their properties for use in organic photovoltaic cells. This research suggests the suitability of such compounds in the development of more efficient solar energy technologies (Lee et al., 2010).
Aluminium Detection
The derivatives of this compound have been studied for their potential use in the detection of aluminium ions, which could be valuable in various scientific and industrial applications. Lambert et al. (2000) reported on fluorophores based on thiazoline derivatives for selective Al3+ detection, highlighting their potential utility in biological and environmental monitoring (Lambert et al., 2000).
Safety and Hazards
The safety information for “(4-Bromo-1,2-thiazol-5-yl)methanamine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antitumor targets .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility properties suggest that its action may be influenced by the presence of water, alcohol, ether, and other organic solvents .
Properties
IUPAC Name |
(4-bromo-1,2-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGREBNMTPTWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.